molecular formula C4H12ClN3 B1149369 Piperazin-1-amine dihydrochloride CAS No. 1198287-12-5

Piperazin-1-amine dihydrochloride

Cat. No. B1149369
M. Wt: 137.61118
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of piperazine derivatives has been extensively studied, demonstrating various methods to achieve these compounds. One approach involves the condensation of amines and vicinal diols catalyzed by Iridium, producing piperazines without requiring stoichiometric additives and only producing water as a byproduct (Lorentz-Petersen, Nordstrøm, & Madsen, 2012). Another method described the synthesis of 1-(3-Chlorophenyl) piperazine from 3-chloroaniline and bis-(2-chloroethyl) amine hydrochloride (Mai, 2005).

Molecular Structure Analysis

The molecular structure of piperazine and its derivatives has been the subject of detailed investigations. Spectral investigation and normal coordinate analysis of piperazine have provided insights into its molecular formula and vibrational spectral data, contributing to a better understanding of its structure (Gunasekaran & Anita, 2008).

Chemical Reactions and Properties

Piperazine derivatives participate in a wide range of chemical reactions, reflecting their diverse chemical properties. For instance, piperazine amide linkers have been used for cyclative cleavage from solid support, enabling the traceless solid-phase synthesis of dihydroquinoxalinones (Neagoie & Krchňák, 2012). Another study introduced piperazine-1,4-diium dihydrogen phosphate as an efficient catalyst for the synthesis of (thio)barbituric acid derivatives in water, highlighting the catalytic capabilities of piperazine-based compounds (Darvishzad, Daneshvar, Shirini, & Tajik, 2019).

Physical Properties Analysis

The physical properties of piperazine compounds, such as solubility, melting point, and stability, are crucial for their application in various fields. Research on the degradation of aqueous piperazine in carbon dioxide capture highlights the thermal stability and resistance to oxidation of piperazine, suggesting its potential for industrial applications (Freeman, Davis, & Rochelle, 2010).

Chemical Properties Analysis

The chemical properties of piperazin-1-amine dihydrochloride and related compounds, such as reactivity with other chemical entities, pH stability, and its behavior in chemical syntheses, have been extensively explored. Piperazine has shown to be an excellent catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in an aqueous medium, illustrating the compound's utility as a low-cost and environmentally benign catalyst (Yousefi, Goli-Jolodar, & Shirini, 2018).

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
    • The methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
  • Medicinal Chemistry

    • Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra .
    • Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .
  • Therapeutic Applications

    • Principally, piperazine derivatives are known for their broad therapeutic spectrum, including their antidepressant, anthelmintic, anticonvulsant, antihypertensive, antibacterial, antifungal, antipsychotic, anti-inflammatory, antimalarial, and anticancer properties or when used for the treatment of HIV .
  • Synthesis of Piperazines

    • Piperazine derivatives are synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
    • These methods have been used to synthesize piperazine derivatives that are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
  • C–H Functionalization

    • Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions .
    • Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This has expanded the structural diversity of piperazine derivatives and opened up new possibilities for their use in drug discovery .
  • Drug Discovery

    • Piperazine ranks as the third most common nitrogen heterocycle in drug discovery .
    • It is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties .
    • It is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec), and Sildenafil, sold as Viagra .
  • Silicon Amine Protocol (SLAP)

    • To circumvent these problems, Bode’s group introduced silicon amine protocol (SLAP) under photocatalytic conditions .
    • This method provides an alternative to the SnAP method, avoiding the use of potentially toxic tin reagents and complex workups to remove copper salts .
  • Photoredox

    • Piperazines have been synthesized using photoredox, a type of photochemistry where a photocatalyst can absorb light and undergo redox reactions .
    • This method has been used to synthesize functionalized piperazines, expanding the structural diversity of piperazine derivatives .

Safety And Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

Recent advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This could encourage future research on the selective C–H functionalization of the piperazine ring .

properties

IUPAC Name

piperazin-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3.2ClH/c5-7-3-1-6-2-4-7;;/h6H,1-5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZACCVCWDXNPEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazin-1-amine dihydrochloride

CAS RN

1198287-12-5
Record name piperazin-1-amine dihydrochloride
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